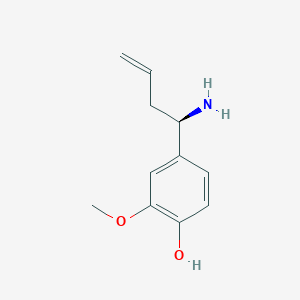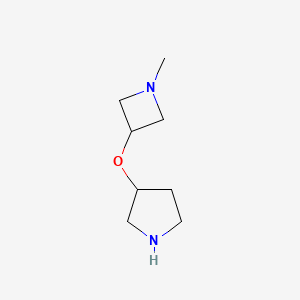
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine: is a spiro heterocyclic compound, characterized by having two rings sharing the same atom—the quaternary spiro carbon. It falls into the class of spiro-azetidin-2-one derivatives. The inherent rigidity of spirocyclic compounds makes them intriguing for medicinal chemistry due to their promising biological activity .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic approaches exist for constructing spiro-azetidin-2-one derivatives. One common method involves the formation of the azetidin-2-one ring, which has yielded life-saving antibiotics like penicillin and cephalosporins. The β-lactam ring, found in these compounds, serves as a versatile building block for synthesizing amino acids, alkaloids, and other biologically active entities .
Analyse Chemischer Reaktionen
Reactivity:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are scarce.
Common Reagents and Conditions::
Major Products:: The major products formed from reactions with 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine would depend on the specific reaction type and conditions. Further research is needed to elucidate these products.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore the compound’s potential as a building block for novel molecules due to its spirocyclic nature.
Biology and Medicine:: While direct applications are limited, spiro heterocycles often exhibit diverse biological and pharmacological activities. Further studies may uncover its therapeutic potential.
Industry:: The compound’s industrial applications remain an area of interest, especially in drug discovery and materials science.
Wirkmechanismus
The precise mechanism by which 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine exerts its effects remains unknown. Investigating its molecular targets and pathways is crucial for understanding its biological activity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness::
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine: stands out due to its spirocyclic structure and potential applications. Its distinct features set it apart from other compounds.
Similar Compounds:: While no direct analogs are mentioned, exploring related spiro heterocycles could provide valuable insights.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
3-(1-methylazetidin-3-yl)oxypyrrolidine |
InChI |
InChI=1S/C8H16N2O/c1-10-5-8(6-10)11-7-2-3-9-4-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
WFBBZZZNRKUUBO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C1)OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


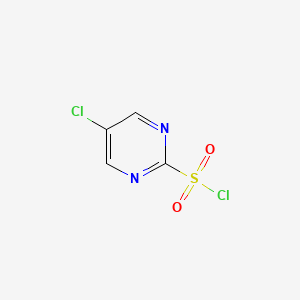
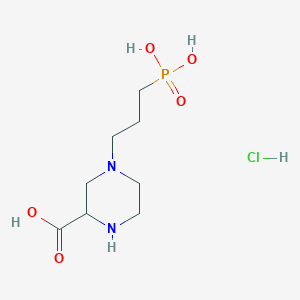

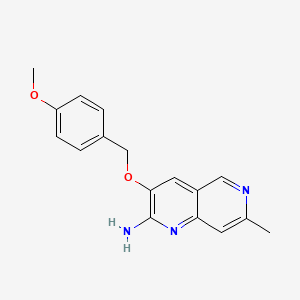



![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)




